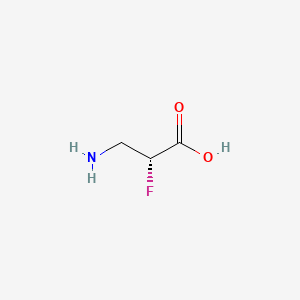

3-Amino-2-fluoropropanoic acid, (2R)-

Description

Definition and Stereochemical Significance of Fluorinated Amino Acids

Fluorinated amino acids are derivatives of natural amino acids where at least one hydrogen atom has been replaced by a fluorine atom. rsc.org This substitution can dramatically alter the physicochemical properties of the amino acid, such as its acidity, basicity, and lipophilicity. rsc.org The strong electronegativity of fluorine can influence the conformation and biological activity of peptides and proteins when these modified amino acids are incorporated. rsc.org

The stereochemistry of fluorinated amino acids is of paramount importance. The introduction of a fluorine atom can create a new chiral center, leading to different stereoisomers. The specific spatial arrangement of atoms, or stereochemistry, can dictate how the molecule interacts with biological systems, such as enzymes and receptors. Therefore, the synthesis of stereochemically pure fluorinated amino acids is a significant area of research.

Historical Context of (2R)-3-Amino-2-fluoropropanoic acid in Research

The research history of (2R)-3-Amino-2-fluoropropanoic acid is intrinsically linked to the study of the anticancer drug 5-Fluorouracil (B62378) (5-FU). In 1985, a seminal paper by Gani and Young in the Journal of the Chemical Society, Perkin Transactions 1, elucidated the stereochemistry of the catabolism of 5-FU. rsc.org Their research demonstrated that the breakdown of 5-FU in biological systems leads to the formation of α-fluoro-β-alanine, and they identified the specific stereoisomer produced as (2R)-3-Amino-2-fluoropropanoic acid. rsc.org This was a crucial discovery in understanding the metabolic fate of this widely used chemotherapeutic agent.

The study involved the synthesis of various isotopically labeled versions of 3-amino-2-fluoropropanoic acid to trace the metabolic pathway and determine the precise stereochemical outcome of the enzymatic reactions involved in the breakdown of 5-fluorouracil. rsc.org This work highlighted the importance of stereospecific analysis in drug metabolism studies.

Broader Context of Fluorine in Bioorganic and Medicinal Chemistry Research

The strategic incorporation of fluorine into biologically active molecules is a well-established strategy in medicinal chemistry. mdpi.comnih.gov The unique properties of the fluorine atom, such as its small size (mimicking hydrogen) and high electronegativity, can lead to several advantageous effects. These include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body. mdpi.comnih.gov

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors, leading to enhanced binding affinity and potency. mdpi.com

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa, lipophilicity, and membrane permeability, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov

Conformational Control: The stereoelectronic effects of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity. cymitquimica.com

These benefits have led to the inclusion of fluorine in a wide range of pharmaceuticals. The study of fluorinated compounds like (2R)-3-Amino-2-fluoropropanoic acid contributes to a deeper understanding of how fluorine can be utilized to design more effective and specific therapeutic agents.

Detailed Research Findings

The following sections provide more detailed information on the synthesis and properties of (2R)-3-Amino-2-fluoropropanoic acid.

Synthesis and Characterization

The stereospecific synthesis of (2R)-3-Amino-2-fluoropropanoic acid was a key aspect of the research conducted by Gani and Young. Their 1985 paper describes a synthetic route starting from N,N-dibenzyl-L-serine methyl ester. rsc.org The hydroxyl group of the serine derivative was replaced with fluorine using (diethylamino)sulphur trifluoride (DAST), followed by deprotection steps to yield the final product. rsc.org The stereochemistry of the synthesized compound was confirmed by X-ray crystal structure analysis of a derivative. rsc.org

Physicochemical Properties of 3-Amino-2-fluoropropanoic acid, (2R)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C3H6FNO2 | nih.gov |

| Molecular Weight | 107.08 g/mol | nih.gov |

| IUPAC Name | (2R)-3-amino-2-fluoropropanoic acid | nih.gov |

| CAS Number | 88099-66-5 | nih.gov |

Research Applications of (2R)-3-Amino-2-fluoropropanoic acid

| Application Area | Description of Research | Reference |

|---|---|---|

| Drug Metabolism Studies | Used as a standard to identify and quantify the catabolites of the anticancer drug 5-Fluorouracil. The identification of the (2R)-isomer was crucial in understanding the stereospecificity of the metabolic pathway. | rsc.org |

| Neurotoxicity Research | As a major catabolite of 5-FU, α-fluoro-β-alanine (of which (2R)-3-Amino-2-fluoropropanoic acid is a stereoisomer) has been studied for its potential role in the neurotoxicity associated with 5-FU chemotherapy. | |

| Tracer for in vivo Imaging | Isotopically labeled versions, such as with 13C, are used in research to trace the metabolic fate of 5-Fluorouracil and its derivatives in biological systems. | medchemexpress.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

88099-66-5 |

|---|---|

Molecular Formula |

C3H6FNO2 |

Molecular Weight |

107.08 g/mol |

IUPAC Name |

(2R)-3-amino-2-fluoropropanoic acid |

InChI |

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1 |

InChI Key |

OJQNRNQELNLWHH-UWTATZPHSA-N |

Isomeric SMILES |

C([C@H](C(=O)O)F)N |

Canonical SMILES |

C(C(C(=O)O)F)N |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of 3 Amino 2 Fluoropropanoic Acid, 2r

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for synthesizing complex chiral molecules. rsc.orgrsc.org The use of isolated enzymes or whole-cell systems can provide access to enantiopure compounds under mild reaction conditions, often without the need for extensive protecting group strategies. researchgate.net

Enzymatic Pathways for Enantiopure Synthesis

The direct enzymatic synthesis of fluorinated amino acids is a burgeoning field. One of the most promising strategies involves the use of transaminases for the asymmetric amination of fluorinated keto-acid precursors.

A notable example is the synthesis of 3-fluoroalanine using ω-transaminases. These enzymes catalyze the transfer of an amino group from a donor molecule, such as α-methylbenzylamine (α-MBA), to a keto acid acceptor. In one such biotransformation, a ω-transaminase demonstrated high reactivity toward 3-fluoropyruvate. Through a kinetic resolution process, (R)-3-fluoroalanine was produced with excellent conversion and high enantiomeric purity. mdpi.comresearchgate.net This pathway highlights a potential route to (2R)-3-amino-2-fluoropropanoic acid by employing an engineered transaminase capable of accepting a suitably substituted 2-fluoro-3-oxopropanoate substrate.

Another approach involves the use of co-immobilized enzyme systems in continuous-flow reactors. For instance, a heterogeneous biocatalyst containing L-alanine dehydrogenase (l-ALaDH-Bs) and formate (B1220265) dehydrogenase (FDH-Cb) has been successfully used for the reductive amination of 3-fluoropyruvate to produce L-3-fluoroalanine (the (S)-enantiomer). mdpi.com Adapting such a system with an R-selective amino acid dehydrogenase could theoretically yield the desired (2R)-stereoisomer.

| Enzyme System | Substrate | Product | Key Findings |

| ω-Transaminase | 3-Fluoropyruvate | (R)-3-Fluoroalanine | Good conversion and excellent enantiopurity via kinetic resolution. mdpi.comresearchgate.net |

| l-AlaDH-Bs & FDH-Cb | 3-Fluoropyruvate | L-3-Fluoroalanine | Successful reductive amination in a continuous flow system. mdpi.com |

Biocatalytic Strategies for Amide Formation Utilizing Fluorinated Amine Substrates

While the synthesis of the core amino acid is primary, the formation of amide bonds to incorporate fluorinated amino acids into peptides is equally crucial. Biocatalytic methods for peptide coupling are gaining traction as sustainable alternatives to chemical coupling reagents. nih.govnih.gov

Lipases, such as Candida antarctica Lipase B (CAL-B), have been shown to catalyze amide bond formation, often in low-water systems to shift the reaction equilibrium toward synthesis. rsc.org A significant finding demonstrated the ability of CAL-B to perform the lactamization of a fluorinated diester in an aqueous environment, underscoring the potential of hydrolases to process fluorinated substrates. rsc.org Other enzymatic systems, like those involving ATP-grasp enzymes, facilitate amide bond formation by activating the carboxylic acid as an acyl-phosphate intermediate, which then reacts with an amine. rsc.orgresearchgate.net These enzyme-catalyzed strategies could be applied to couple (2R)-3-amino-2-fluoropropanoic acid with other amino acids or molecules, provided the enzyme's active site can accommodate the fluorinated substrate. nih.gov

Asymmetric Organic Synthesis

Asymmetric organic synthesis remains the cornerstone for producing complex chiral molecules like (2R)-3-amino-2-fluoropropanoic acid. These methods rely on the use of chiral auxiliaries, catalysts, or precursors to control the stereochemical outcome of the reaction.

Diastereoselective Synthesis from Chiral Precursors

This strategy involves using a starting material that already possesses one or more stereocenters to direct the formation of new chiral centers. A powerful method employs chiral Ni(II) complexes of Schiff bases formed from glycine (B1666218) (or its equivalent) and a chiral auxiliary.

In this approach, a Ni(II) complex of a glycine Schiff base with a chiral ligand is deprotonated and then alkylated. The bulky chiral ligand shields one face of the resulting enolate, leading to a highly diastereoselective alkylation. nih.govbeilstein-journals.org For the synthesis of β-fluoro-α-amino acids, a related strategy would involve alkylation with a fluorinated electrophile. After the key alkylation step, the complex is disassembled, typically under acidic conditions, to release the desired amino acid and recover the chiral auxiliary. mdpi.com This methodology has been successfully applied to the gram-scale synthesis of various fluorinated amino acids with excellent yields and diastereomeric purities. beilstein-journals.org

Another diastereoselective method involves the ring-opening of a non-racemic aziridine-2-carboxylate. The aziridine, which contains a defined stereocenter, is subjected to a regio- and stereoselective ring-opening reaction using a nucleophilic fluoride (B91410) source, such as an amine-HF complex. This approach can yield the desired product with high diastereoselectivity and without erosion of the enantiomeric excess. nih.gov

| Method | Chiral Precursor | Reagents | Diastereomeric Excess (d.e.) | Yield |

| Ni(II) Complex Alkylation | Chiral Ni(II)-Glycine Schiff Base | DBU, Alkyl Bromide, MeCN | 90% | 95% beilstein-journals.org |

| Aziridine Ring-Opening | Enantiopure Aziridine-2-carboxylate | Benzoyl fluoride, HFIP, DBN | High d.r. reported | 82% nih.gov |

Enantioselective Fluorination Reactions

Enantioselective fluorination involves the direct introduction of a fluorine atom to a prochiral substrate using a chiral catalyst, creating the C-F stereocenter with high enantioselectivity.

One such method is the catalyzed conjugate addition of α-fluoro nitroalkanes to imines. Using a chiral bifunctional Brønsted acid/base catalyst, this reaction can produce β-amino-α-fluoro nitroalkanes with high enantio- and diastereoselectivity. The nitro group, acting as a traceless activating group, can subsequently be removed to furnish the desired β-fluoro amine. nih.gov

Electrophilic fluorination using reagents like N-Fluorobenzenesulfonimide (NFSI) is another prominent strategy. For example, enantiopure oxazolidinones derived from amino acids can be fluorinated diastereoselectively. researchgate.net Similarly, photocatalytic methods using a decatungstate photocatalyst in combination with NFSI have been used for the C-H fluorination of protected amino acids, achieving total stereoselectivity. nih.gov These methods establish the C-F bond enantioselectively, providing a direct route to the fluorinated target.

Derivatization and Protecting Group Strategies

The synthesis of (2R)-3-amino-2-fluoropropanoic acid, particularly for its incorporation into peptides, requires a robust strategy for protecting its reactive amino and carboxyl functional groups. libretexts.org An effective protecting group must be easy to introduce, stable to subsequent reaction conditions, and readily removable without affecting other parts of the molecule. organic-chemistry.org

The most common α-amino protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). iris-biotech.depeptide.com

Fmoc Group: This base-labile group is central to modern solid-phase peptide synthesis (SPPS). It is typically removed using a solution of piperidine (B6355638) in an organic solvent like DMF. iris-biotech.de

Boc Group: This acid-labile group is removed with strong acids such as trifluoroacetic acid (TFA). organic-chemistry.org

The carboxyl group is often protected as an ester, for example, a methyl, ethyl, or benzyl (B1604629) ester. The choice of protecting groups is dictated by an "orthogonal" strategy, which ensures that one group can be removed selectively in the presence of others. wikipedia.org For example, in a molecule containing both an Fmoc-protected amine and a tert-butyl (tBu) ester, the Fmoc group can be removed with a base to allow for peptide coupling, while the tBu group remains intact until the final deprotection step with strong acid. iris-biotech.de In syntheses utilizing the chiral Ni(II) complex method, the final amino acid is often directly converted to its N-Fmoc derivative for subsequent use in peptide synthesis. mdpi.com

Resolution Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is often a crucial final step in a synthetic sequence. While asymmetric synthesis aims to produce a single enantiomer directly, resolution techniques are employed to separate a racemic mixture (an equal mixture of both enantiomers) into its individual, pure enantiomers. For 3-amino-2-fluoropropanoic acid, several established resolution strategies can be applied.

One of the most common methods for resolving racemic mixtures is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent. wikipedia.org For the acidic carboxylic acid group in 3-amino-2-fluoropropanoic acid, a chiral amine, such as (R)- or (S)-1-phenylethylamine, can be used. wikipedia.org The reaction results in the formation of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with an acid or base to remove the chiral resolving agent, yielding the enantiomerically pure (2R)-3-amino-2-fluoropropanoic acid.

Enzymatic resolution offers a highly selective alternative for separating enantiomers. nih.gov Enzymes, being inherently chiral, can be chosen to selectively react with only one enantiomer in a racemic mixture. For example, a D-amino acid oxidase could be employed to selectively oxidize the (2S)-enantiomer of 3-amino-2-fluoropropanoic acid to the corresponding α-keto acid, leaving the desired (2R)-enantiomer unreacted and in a highly pure form. nih.gov Another enzymatic approach involves the use of lipases for the kinetic resolution of a suitable derivative of the amino acid. mdpi.com In a typical kinetic resolution, the enzyme acylates one enantiomer at a much faster rate than the other, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com The success of these methods relies on the identification of an enzyme with high selectivity for one of the enantiomers of the specific substrate.

Isotopic Labeling and Analogue Synthesis

Isotopically labeled compounds are indispensable tools in research, particularly in metabolic studies, mechanistic investigations, and in vivo imaging. The incorporation of stable or radioactive isotopes into the structure of (2R)-3-amino-2-fluoropropanoic acid allows researchers to trace its metabolic fate and distribution.

Synthesis of Carbon-13 Labeled 3-Amino-2-fluoropropanoic acid, (2R)- Analogs for Research

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that is frequently used in nuclear magnetic resonance (NMR) spectroscopy studies and as a tracer in metabolic research. The synthesis of (2R)-3-amino-2-fluoropropanoic acid fully labeled with ¹³C ((2R)-3-amino-2-fluoropropanoic acid-¹³C₃) provides a powerful tool for these applications. nih.govmdpi.comwikipedia.org

A plausible synthetic route to introduce the ¹³C label can involve starting materials where all carbon atoms are ¹³C. For instance, a Kolbe nitrile synthesis could be adapted, using potassium ¹³C-cyanide as the source for one of the carbon atoms. tamu.edu More comprehensive labeling would require starting with precursors already containing the desired ¹³C atoms. The resulting labeled compound, (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃, is a known catabolite of the anticancer drug 5-Fluorouracil (B62378), making it valuable for studying the metabolism of this important therapeutic agent. nih.govmdpi.com

Table 1: Research Data for (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃

| Property | Value |

| Chemical Formula | ¹³C₃H₆FNO₂ |

| Molecular Weight | 110.06 g/mol |

| CAS Number | 1217608-72-4 |

| Purity | >95% (HPLC) |

| Storage Temperature | -20°C |

Data sourced from commercial suppliers and chemical databases. wikipedia.org

Methodologies for Incorporating Fluorine-18 Isotopes as Research Probes

Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with a half-life of approximately 110 minutes, making it an ideal isotope for Positron Emission Tomography (PET) imaging. numberanalytics.com PET is a highly sensitive, non-invasive imaging technique used in clinical diagnostics and preclinical research to visualize and quantify biological processes in vivo. nih.gov Labeling (2R)-3-amino-2-fluoropropanoic acid with ¹⁸F would create a valuable research probe, for instance, in oncology imaging, as many tumors exhibit increased amino acid uptake. nih.gov

The incorporation of ¹⁸F is typically achieved through nucleophilic substitution. A common method involves the reaction of a suitable precursor molecule with K[¹⁸F]F/Kryptofix 2.2.2. nih.gov For the synthesis of [¹⁸F]-(2R)-3-amino-2-fluoropropanoic acid, a precursor would be required where a good leaving group (e.g., a tosylate or mesylate) is positioned at the carbon where the fluorine is to be introduced. The stereochemistry at the C-2 position must be carefully controlled during this process.

An alternative is the use of ¹⁸F-labeled prosthetic groups. numberanalytics.com In this indirect labeling approach, a small molecule is first radiolabeled with ¹⁸F and then conjugated to the target molecule. numberanalytics.com For example, N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) could be used to react with the amino group of a suitably protected precursor of the amino acid. numberanalytics.com

Table 2: Research Synthesis Data for (R)-2-Amino-3-[¹⁸F]fluoro-2-methylpropanoic acid (an analog)

| Parameter | Value |

| Labeling Method | Nucleophilic fluorination with K[¹⁸F]F/Kryptofix 2.2.2 |

| Radiosynthesis Yield (decay-corrected) | 52% |

| Radiochemical Purity | 99% |

| Total Synthesis Time | 85 min |

| Specific Activity | ~1.85 GBq/µmol (50 mCi/µmol) |

Data from a study on a structurally related compound, (R)-[¹⁸F]FAMP, illustrating typical synthesis parameters for ¹⁸F-labeled amino acids. nih.gov

Biochemical Pathways and Metabolic Research Involving 3 Amino 2 Fluoropropanoic Acid, 2r

Elucidation of Catabolic Pathways

Role as a Catabolite of 5-Fluorouracil (B62378) and Related Fluoropyrimidines

The catabolism of 5-FU is a well-established pathway that mirrors the degradation of the endogenous pyrimidines, uracil (B121893) and thymine (B56734). researchgate.netnih.gov This process is initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which reduces 5-FU to 5,6-dihydro-5-fluorouracil. researchgate.net Subsequently, dihydropyrimidinase (DHP) catalyzes the hydrolytic ring opening of 5,6-dihydro-5-fluorouracil to yield N-carbamoyl-α-fluoro-β-alanine (FUPA). researchgate.net The final step in this cascade is the hydrolysis of FUPA by the enzyme β-ureidopropionase (also known as β-alanine synthase), which produces α-fluoro-β-alanine (FBAL), ammonia (B1221849), and carbon dioxide. researchgate.netmdpi.com (2R)-3-amino-2-fluoropropanoic acid is specifically identified as a catabolite of 5-fluorouracil. nih.gov

The catabolic pathway can be summarized as follows:

5-Fluorouracil → 5,6-Dihydro-5-fluorouracil → N-Carbamoyl-α-fluoro-β-alanine → (2R)-3-Amino-2-fluoropropanoic acid + NH₃ + CO₂

This pathway is significant as the vast majority (over 80%) of an administered dose of 5-FU is catabolized, with these breakdown products not contributing to the drug's cytotoxic effects. mdpi.com The localization of these catabolic enzymes, particularly DPD in the liver, plays a major role in the systemic clearance of 5-FU. nih.gov

Stereochemical Analysis of Metabolic Transformations

The introduction of a fluorine atom at the C2 position of 3-aminopropanoic acid creates a chiral center, leading to the possibility of (2R)- and (2S)-enantiomers. Research into the stereochemistry of 5-FU catabolism has sought to determine the stereospecificity of the enzymes involved.

One key enzyme in a related pathway, L-alanine-glyoxylate aminotransferase II (AlaAT-II), has been shown to act on racemic α-fluoro-β-alanine. A study using rat liver homogenates demonstrated the enzymatic elimination of fluoride (B91410) from both enantiomers, although with different efficiencies. This indicates that the metabolic enzymes can distinguish between the stereoisomers of fluorinated amino acids.

Furthermore, the enzymatic synthesis of fluorinated alanines has highlighted the stereoselectivity of certain enzymes. For instance, alanine (B10760859) dehydrogenase from Vibrio proteolyticus has been utilized for the synthesis of (R)-3-fluoroalanine, while diaminopimelate dehydrogenase from Symbiobacterium thermophilum can produce (S)-3-fluoroalanine, both from the same precursor, 3-fluoropyruvate. nih.gov This demonstrates that specific enzymes can be employed to produce a desired enantiomer.

The enzyme responsible for the final step in 5-FU catabolism, β-ureidopropionase, is crucial in determining the final stereochemistry of the resulting α-fluoro-β-alanine. While studies have detailed the kinetics of human β-ureidopropionase with its non-fluorinated substrate, N-carbamoyl-β-alanine, specific stereochemical studies with the fluorinated analog, N-carbamoyl-α-fluoro-β-alanine, are less common. nih.gov However, the documented production of the (2R)-enantiomer from 5-FU catabolism implies a stereoselective enzymatic process. nih.gov

Enzyme Interactions and Mechanistic Studies

The interaction of (2R)-3-amino-2-fluoropropanoic acid with various enzymes provides valuable information on substrate recognition, binding affinity, and enzyme specificity, particularly in the context of fluorinated molecules.

Substrate Recognition and Binding Affinity Studies

The affinity of an enzyme for its substrate is a critical determinant of metabolic pathway flux. The Michaelis constant (Kₘ), which is inversely related to binding affinity, has been determined for the interaction of the enantiomers of α-fluoro-β-alanine with rat liver L-alanine-glyoxylate aminotransferase II (AlaAT-II).

| Enantiomer | Kₘ (mM) |

| (R)-α-fluoro-β-alanine | 2.7 |

| (S)-α-fluoro-β-alanine | 0.88 |

Table 1: Michaelis constants (Kₘ) of (R)- and (S)-α-fluoro-β-alanine with rat liver L-alanine-glyoxylate aminotransferase II.

This data indicates that AlaAT-II has a higher affinity for the (S)-enantiomer compared to the (R)-enantiomer. Such differences in affinity can have significant implications for the metabolic fate of a racemic mixture of the compound.

Studies on β-ureidopropionase have also provided insights into substrate binding. Human β-ureidopropionase exhibits Michaelis-Menten kinetics with an apparent Kₘ for the non-fluorinated substrate, N-carbamoyl-β-alanine, of 15.5 ± 1.9 µM. nih.gov In contrast, the enzyme from Pseudomonas putida shows a much lower affinity for β-ureidopropionate, with a Kₘ of 3.74 mM. nih.gov These variations highlight species-specific differences in enzyme-substrate interactions.

Investigation of Enzyme Specificity with Fluorinated Substrates

Enzyme specificity is a cornerstone of metabolic regulation. The study of how enzymes interact with fluorinated substrates like (2R)-3-amino-2-fluoropropanoic acid sheds light on the tolerance and adaptability of enzyme active sites.

The research on rat liver L-alanine-glyoxylate aminotransferase II (AlaAT-II) not only demonstrated different affinities for the enantiomers of α-fluoro-β-alanine but also revealed different catalytic efficiencies (kcat).

| Enantiomer | kcat (min⁻¹) |

| (R)-α-fluoro-β-alanine | 6.2 |

| (S)-α-fluoro-β-alanine | 2.6 |

Table 2: Catalytic constants (kcat) for the defluorination of (R)- and (S)-α-fluoro-β-alanine by rat liver L-alanine-glyoxylate aminotransferase II.

The broad substrate specificity of some enzymes involved in these pathways is also noteworthy. For example, β-ureidopropionase from Pseudomonas putida can hydrolyze not only β-ureidopropionate but also a range of N-carbamoyl-α-amino acids, and its activity is strictly L-enantiomer specific for these α-amino acid derivatives. nih.gov This suggests that the enzyme's active site can accommodate a variety of structures, a property that can be exploited in biocatalysis.

Applications of 3 Amino 2 Fluoropropanoic Acid, 2r in Chemical and Biochemical Research

Chiral Building Block in Advanced Organic Synthesis

The defined stereochemistry and the presence of a fluorine atom make (2R)-3-amino-2-fluoropropanoic acid a significant chiral building block. uzh.ch In synthetic organic chemistry, such building blocks are crucial starting materials for constructing complex molecules with high stereochemical purity. mdpi.com

Design and Synthesis of Novel Fluorinated Amino Acid Derivatives

The development of methods to create new fluorinated amino acids is an active area of research, as these compounds are valuable for medicinal chemistry and materials science. rsc.org (2R)-3-Amino-2-fluoropropanoic acid can serve as a precursor for a variety of other fluorinated amino acid derivatives. Synthetic strategies often involve the transformation of its amino or carboxylic acid groups while retaining the critical C-F bond and the (R)-stereocenter.

Several general methodologies are employed for the synthesis of fluorinated amino acids, which can be adapted for derivatives of (2R)-3-amino-2-fluoropropanoic acid. These include:

Nucleophilic and Electrophilic Fluorination: While not for the synthesis of the title compound itself, these methods are used to create a wide array of other fluorinated amino acids, highlighting the importance of this chemical class. mdpi.com

Transformations of Fluorinated Precursors: The use of fluorinated building blocks is a key strategy for preparing diverse fluorinated amino acids and peptides. rsc.org

Photoredox Catalysis: Mild, metal-free photoredox catalysis has been developed for the carbofluorination of dehydroalanine (B155165) derivatives to produce α-fluoro-α-amino acids, demonstrating innovative routes to access fluorinated amino acid structures. nih.gov

Integration into Complex Molecular Architectures

The utility of (2R)-3-amino-2-fluoropropanoic acid extends to its incorporation into larger, more complex molecules. As a chiral β-amino acid, it can be integrated into peptide backbones to create peptidomimetics or used in the synthesis of other chiral molecules. For instance, chiral 3-amino-2H-azirines, which can be conceptually derived from β-amino acids, are recognized as versatile building blocks for creating chiral α,α-disubstituted-α-amino acids. uzh.ch The synthesis of enantiomerically pure β-amino acids is a critical endeavor, as these units are components of various natural products and pharmacologically active compounds. orgsyn.org The defined stereochemistry of (2R)-3-amino-2-fluoropropanoic acid is essential for controlling the three-dimensional structure of the final complex molecule.

Conformational Analysis and Structural Biology Research

The substitution of hydrogen with fluorine in amino acids can profoundly influence the conformational preferences of peptides and proteins. nih.gov The electronegativity and small size of the fluorine atom introduce unique stereoelectronic effects that can stabilize specific secondary structures.

Influence of Fluorine Substitution on Molecular Conformation in Peptides and Peptidomimetics

The strategic placement of fluorine, as seen in (2R)-3-amino-2-fluoropropanoic acid, can enforce specific torsional angles in the peptide backbone, thereby controlling the local conformation. nih.gov This is due to the fluorine atom's ability to engage in favorable electrostatic interactions and create dipoles that influence the surrounding molecular environment. beilstein-journals.org

A study involving diastereoisomeric peptides containing a fluorinated β-amino acid demonstrated that the stereochemistry at the fluorinated carbon significantly impacts the resulting peptide's three-dimensional structure. nih.gov Specifically, peptides incorporating a (2R, 3R)-fluoro-amino acid unit were found to adopt a stable, extended β-strand conformation. nih.gov This control over conformation is a powerful tool in peptide design and structural biology.

Studies of Helix-Folding and Turn Structures in Fluorinated Peptides

The ability of fluorine to act as a "superfolder" by influencing peptide and protein structure is a topic of significant interest. nih.gov While the α-helix and β-sheet are the most well-known protein secondary structures, other conformations like the polyproline II (PPII) helix also play crucial biological roles. nih.govnih.gov

Research has shown that peptides containing fluorinated amino acids can be designed to adopt specific secondary structures. In one key study, a hexapeptide containing a (2R, 3R)-fluoro-amino acid derivative was observed to self-assemble into an antiparallel β-sheet structure. nih.gov This assembly was stabilized by intermolecular hydrogen bonds and π-π stacking interactions. nih.gov The stability of this structure was directly dependent on the stereochemistry of the fluorinated β-amino acid, highlighting the precise control offered by compounds like (2R)-3-amino-2-fluoropropanoic acid in directing peptide folding and assembly. nih.gov

Development of Chemical Probes for Biological Systems

Fluorinated compounds, including (2R)-3-amino-2-fluoropropanoic acid, are valuable for developing chemical probes to study biological systems. The fluorine atom can serve as a reporter group for ¹⁹F NMR studies or be replaced with its radioactive isotope, ¹⁸F, for use in Positron Emission Tomography (PET) imaging. rsc.org

The concept of a chemical probe involves a molecule designed to selectively interact with a biological target and produce a measurable signal. mdpi.com For example, fluorescent probes are widely used to detect ions and other small molecules within cells. mdpi.comrsc.org

In a relevant study, researchers synthesized ¹⁸F-labeled analogs of amino acids for use as PET radioligands to image brain tumors. nih.gov These compounds were designed to be transported into cells via amino acid transporters. The research demonstrated that the (R)-enantiomers of these fluorinated amino acid probes showed higher tumor uptake compared to their (S)-enantiomer counterparts. nih.gov This underscores the potential of chiral, fluorinated amino acids like (2R)-3-amino-2-fluoropropanoic acid as platforms for designing in vivo imaging agents. Furthermore, (2R)-3-amino-2-fluoropropanoic acid has been identified as a catabolite of the anticancer drug 5-Fluorouracil (B62378), and its isotopically labeled versions are used in research, suggesting its utility in tracing metabolic pathways. medchemexpress.commedchemexpress.com

Use in Investigating Metabolic Activity and Pathways

A primary application of (2R)-3-Amino-2-fluoropropanoic acid in biochemical research is as a probe for studying the metabolic pathway of the widely used chemotherapeutic agent, 5-fluorouracil (5-FU). aacrjournals.orgnih.govcancernetwork.com 5-FU is an antimetabolite used in the treatment of various cancers, and its efficacy and toxicity are heavily dependent on its metabolic fate within the body. medscape.comnih.gov

The catabolism of 5-FU is a critical determinant of its bioavailability and, consequently, its therapeutic window. aacrjournals.orgnih.gov Over 80-85% of an administered dose of 5-FU is broken down through a catabolic pathway, with the initial and rate-limiting step catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). aacrjournals.orgnih.govnih.gov This enzymatic degradation ultimately leads to the formation of several metabolites, culminating in the production of (2R)-3-Amino-2-fluoropropanoic acid, which is also known by the common name α-fluoro-β-alanine (FBAL). nih.gov

The role of (2R)-3-Amino-2-fluoropropanoic acid in this context is twofold:

As a Biomarker of 5-FU Catabolism: The presence and quantity of FBAL in patient samples (e.g., urine) can serve as a direct indicator of 5-FU breakdown. nih.gov Monitoring FBAL levels allows researchers and clinicians to assess the activity of the DPD-mediated catabolic pathway. High levels of FBAL indicate rapid 5-FU degradation, which can lead to reduced anticancer efficacy. Conversely, low levels may suggest a deficiency in DPD activity, a condition that can lead to severe and life-threatening toxicity from standard 5-FU doses due to the accumulation of the active drug. nih.govnih.gov

In Studying Metabolic Flux: Isotope-labeled versions of the compound, such as (2R)-3-Amino-2-fluoropropanoic acid-13C3, are synthesized and used as standards in metabolic flux analysis. aacrjournals.orgcancernetwork.com These labeled compounds enable precise quantification of the metabolic flow through the 5-FU degradation pathway, providing detailed insights into how factors like genetic variations in the DPD gene (DPYD) or co-administered drugs affect this metabolic route. aacrjournals.orgnih.gov

The investigation of this metabolic pathway is crucial for personalizing chemotherapy. Understanding the rate of FBAL formation helps in identifying patients with DPD deficiency and in developing strategies to modulate 5-FU metabolism for improved therapeutic outcomes. nih.gov

| Drug/Metabolite | Key Enzyme in Pathway | Final Catabolite | Research Application |

| 5-Fluorouracil (5-FU) | Dihydropyrimidine Dehydrogenase (DPD) | (2R)-3-Amino-2-fluoropropanoic acid (FBAL) | Investigating metabolic rate and DPD enzyme activity |

Applications in Exploring Enzyme Active Sites

The relationship between (2R)-3-Amino-2-fluoropropanoic acid and dihydropyrimidine dehydrogenase (DPD) also extends to the exploration of the enzyme's active site. While FBAL is the product of the pathway, its formation is intrinsically linked to the function and inhibition of DPD, making the study of this pathway critical for understanding the enzyme's mechanism.

Fluorinated amino acids are frequently designed as mechanism-based inhibitors, where the fluorine atom's electron-withdrawing properties are exploited to facilitate irreversible binding to an enzyme's active site. In the context of the 5-FU pathway, significant research has focused on developing inhibitors of DPD to prevent the rapid degradation of 5-FU and enhance its anticancer effects. cancernetwork.comnih.gov

The study of how these inhibitors interact with the DPD active site provides a clear example of this application:

Mechanism-Based Inactivation: Many DPD inhibitors are themselves fluoropyrimidine analogs that act as suicide substrates. They are recognized by the DPD active site and begin the catalytic cycle, but form a reactive intermediate that covalently binds to an amino acid residue within the active site, leading to irreversible inactivation of the enzyme. Understanding that (2R)-3-Amino-2-fluoropropanoic acid is the final, stable product of the natural catabolic process informs the design of inhibitors that can interrupt this process. The goal is to create molecules that bind more tightly or react within the active site before the pathway can proceed to the formation of FBAL.

Probing Active Site Stereochemistry: The catabolism of thymine (B56734) and 5-FU is stereospecific. Research into the stereochemistry of this process reveals the specific orientation required for a substrate to bind effectively within the DPD active site. The fact that the catabolism results in the (2R)-enantiomer of 3-amino-2-fluoropropanoic acid provides crucial information about the three-dimensional structure and chiral environment of the enzyme's active site. aacrjournals.org This knowledge is vital for the rational design of stereochemically-defined inhibitors that can fit precisely into the active site for maximum potency.

By studying the entire metabolic sequence from 5-FU to FBAL, researchers can deduce critical features of the DPD active site, even without directly using FBAL as a binding agent. This knowledge has been instrumental in the development of DPD-inhibitory fluoropyrimidine drugs (DIFs), which are co-administered with a DPD inhibitor to improve the pharmacokinetic profile of 5-FU. cancernetwork.com

| Enzyme | Natural Substrates | Chemotherapeutic Substrate | Terminal Metabolite Studied | Insights Gained for Active Site Exploration |

| Dihydropyrimidine Dehydrogenase (DPD) | Uracil (B121893), Thymine | 5-Fluorouracil (5-FU) | (2R)-3-Amino-2-fluoropropanoic acid | Stereochemical requirements, basis for designing mechanism-based inhibitors. |

Advanced Analytical and Spectroscopic Characterization of 3 Amino 2 Fluoropropanoic Acid, 2r

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For (2R)-3-Amino-2-fluoropropanoic acid, a combination of proton (¹H), fluorine (¹⁹F), and multidimensional NMR techniques provides a complete picture of its molecular framework.

High-resolution ¹H NMR spectroscopy for (2R)-3-Amino-2-fluoropropanoic acid allows for the identification and characterization of the hydrogen atoms within the molecule. The spectrum is defined by chemical shifts (δ), signal multiplicity (splitting pattern), and coupling constants (J), which reveal the electronic environment and connectivity of the protons.

The structure contains three distinct proton environments: the two diastereotopic protons on the C3 carbon (H-3a and H-3b), the single proton on the C2 carbon (H-2), and the protons of the amino and carboxylic acid groups which may be exchangeable with the solvent.

H-2 (Methine Proton): The proton at the C2 position is coupled to the fluorine atom on the same carbon and the two protons on the C3 carbon. This results in a complex multiplet, specifically a doublet of doublets of doublets (ddd).

H-3 (Methylene Protons): The two protons at the C3 position are diastereotopic due to the adjacent chiral center at C2. They couple with each other (geminal coupling) and with the H-2 proton (vicinal coupling). This leads to two separate multiplets.

-NH₂ and -COOH Protons: The signals for the amino and carboxylic acid protons are often broad and their chemical shifts can vary significantly depending on the solvent (especially if it is a protic solvent like D₂O or DMSO-d₆), concentration, and pH. In D₂O, these protons typically exchange with deuterium, causing their signals to disappear.

The expected chemical shifts are influenced by the neighboring electronegative fluorine atom and the amino and carboxyl groups.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-2 | 4.8 - 5.2 | ddd | JH2-F ≈ 45-50 Hz, JH2-H3a ≈ 3-5 Hz, JH2-H3b ≈ 6-8 Hz |

| H-3a / H-3b | 3.2 - 3.6 | m | JH3a-H3b ≈ 14-16 Hz, JH3-H2, JH3-F |

Note: The predicted values are based on general principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nsf.gov The spectrum provides information about the chemical environment of the fluorine atom. nih.gov

For (2R)-3-Amino-2-fluoropropanoic acid, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom attached to C2. This signal would be split into a complex multiplet due to coupling with the vicinal protons (H-2, H-3a, and H-3b). The chemical shift of this signal is characteristic of a fluorine atom in an aliphatic environment adjacent to a chiral center.

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| ¹⁹F | -190 to -210 | ddd |

Note: Chemical shifts for ¹⁹F NMR are typically referenced to a standard such as CFCl₃.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. For (2R)-3-Amino-2-fluoropropanoic acid, the HSQC spectrum would show cross-peaks connecting H-2 to C2 and the H-3 protons to C3, confirming their direct attachment. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. Key HMBC correlations would include:

The H-2 proton correlating to the C1 (carboxyl) and C3 carbons.

The H-3 protons correlating to the C1 and C2 carbons.

The carboxylic acid proton (if observed) correlating to the C1 and C2 carbons.

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system. wikipedia.org For this molecule, a single spin system exists involving H-2, H-3a, and H-3b. A TOCSY spectrum would show cross-peaks between all of these protons, confirming they are part of the same continuous chain of coupled nuclei.

| Technique | Expected Key Correlations |

| HSQC | H-2 ↔ C2; H-3 ↔ C3 |

| HMBC | H-2 ↔ C1, C3; H-3 ↔ C1, C2 |

| TOCSY | H-2 ↔ H-3a, H-3b; H-3a ↔ H-3b |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition. The molecular formula of (2R)-3-Amino-2-fluoropropanoic acid is C₃H₆FNO₂. nih.gov The theoretical exact mass can be calculated from the masses of the most abundant isotopes of its constituent elements.

| Property | Value | Source |

| Molecular Formula | C₃H₆FNO₂ | nih.gov |

| Theoretical Exact Mass | 107.03825660 Da | nih.gov |

| Molecular Weight (Average) | 107.08 g/mol | nih.gov |

An experimental HRMS measurement yielding a mass value extremely close to the theoretical exact mass would confirm the molecular formula C₃H₆FNO₂.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. nih.gov The fragmentation of protonated amino acids typically involves characteristic losses of small neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). researchgate.net

For protonated (2R)-3-Amino-2-fluoropropanoic acid ([C₃H₇FNO₂]⁺, m/z 108.0461), the expected fragmentation pathway would involve:

Loss of water: A common initial fragmentation for amino acids is the loss of H₂O from the carboxylic acid group, leading to an acylium ion.

Sequential loss of carbon monoxide: The resulting ion can then lose CO.

Loss of ammonia: Loss of NH₃ from the parent ion or subsequent fragments is also a characteristic pathway for amino acids.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

| 108.0461 | [M+H-H₂O]⁺ | H₂O | 90.0355 |

| 108.0461 | [M+H-NH₃]⁺ | NH₃ | 91.0195 |

| 90.0355 | [M+H-H₂O-CO]⁺ | CO | 62.0249 |

Note: The fragmentation pattern provides a structural fingerprint that helps to confirm the identity of the compound.

Isotope Ratio Mass Spectrometry in Metabolic Research

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to determine the isotopic composition of elements within a sample with extremely high precision. In metabolic research, stable isotope-labeled compounds are used as tracers to follow the metabolic fate of molecules within a biological system. nih.gov By introducing a compound like (2R)-3-Amino-2-fluoropropanoic acid that has been enriched with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can track its absorption, distribution, metabolism, and excretion. nih.govchempep.com

The core principle involves replacing one or more atoms in the molecule with their heavier, non-radioactive stable isotopes. nih.gov For instance, a ¹³C-labeled version of (2R)-3-Amino-2-fluoropropanoic acid can be administered, and its metabolites can be identified by the presence of the ¹³C signature using a mass spectrometer. IRMS instruments are capable of measuring minute changes in isotopic abundance, making them ideal for these studies. nih.gov

While specific IRMS studies on (2R)-3-Amino-2-fluoropropanoic acid are not prevalent in public literature, the methodology is well-established for amino acids. chempep.comnih.gov This compound is a known metabolite of fluoropyrimidine chemotherapy agents like capecitabine. nih.gov Isotope tracing could be employed to quantify its formation and clearance rates in patients, providing insights into drug metabolism and individual metabolic differences. Fourier transform mass spectrometry (FT-MS) is an emerging technique that can also measure position-specific isotope analysis, providing even more detailed information on metabolic pathways. confex.com

Table 1: Stable Isotopes in Metabolic Research

| Isotope | Natural Abundance (%) | Application in Tracing (2R)-3-Amino-2-fluoropropanoic acid |

|---|---|---|

| Carbon-13 (¹³C) | ~1.1% | Tracing the carbon skeleton through metabolic pathways. |

| Nitrogen-15 (¹⁵N) | ~0.37% | Following the fate of the amino group, including transamination reactions. |

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.gov This technique provides direct evidence of the spatial arrangement of atoms, confirming whether the fluorine atom is in the (R) or (S) configuration at the C2 position.

The process involves several key steps:

Crystal Growth: A high-quality single crystal of the compound is required. This is often the most challenging step.

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector.

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. This map is then interpreted to build a model of the molecular structure.

To determine the absolute configuration, anomalous scattering effects are utilized. nih.gov When the X-ray energy is near the absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). Analysis of these differences allows for the assignment of the correct enantiomer. The Flack parameter is a critical value in the crystallographic refinement that indicates whether the determined absolute structure is correct; a value close to zero for the correct enantiomeric model confirms the assignment. nih.gov

Table 2: Key Parameters in X-ray Crystallography for Absolute Configuration

| Parameter | Description | Significance for (2R)-3-Amino-2-fluoropropanoic acid |

|---|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Defines the arrangement of molecules in the solid state. |

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal. | Provides fundamental data about the crystal packing. |

| Flack Parameter | A value refined during data processing to determine absolute structure. | A value near 0 confirms the (2R)- configuration; a value near 1 would indicate the opposite, (2S)-, configuration. |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the chemical and enantiomeric purity of (2R)-3-Amino-2-fluoropropanoic acid. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Chiral HPLC is the gold-standard technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For amino acids, several types of CSPs are effective:

Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin are particularly successful for resolving the enantiomers of underivatized amino acids. sigmaaldrich.com They possess ionic groups and are compatible with a wide range of mobile phases. sigmaaldrich.com

Crown Ether CSPs: These are well-suited for separating the D- and L-enantiomers of amino acids and other primary amines. chromatographyonline.com

Protein-Based CSPs: Columns with immobilized proteins such as α1-acid glycoprotein (B1211001) (AGP) can also be used for enantioselective separations. nih.gov

The choice of mobile phase, typically a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer, is critical for optimizing the separation. sigmaaldrich.com By comparing the peak area of the (2R)- enantiomer to the (2S)- enantiomer, a precise determination of enantiomeric purity can be made.

Table 3: Exemplary Chiral HPLC Systems for Amino Acid Separation

| Chiral Stationary Phase (CSP) Type | Common Selector | Typical Mobile Phase | Detection |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin (e.g., Astec CHIROBIOTIC T) | Methanol/Water or Acetonitrile/Water with acidic or basic additives. sigmaaldrich.com | UV, MS |

| Crown Ether | (18-Crown-6)-tetracarboxylic acid (e.g., ChiroSil SCA) | Methanol/Water with perchloric acid. chromatographyonline.com | UV, MS |

Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Amino acids, being polar and zwitterionic, are not directly amenable to GC analysis and must first be chemically modified in a process called derivatization. mdpi.comsigmaaldrich.com This process converts the polar carboxyl (-COOH) and amino (-NH₂) groups into less polar, more volatile moieties. sigmaaldrich.com

Common derivatization strategies for amino acids include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com

Acylation and Esterification: This is often a two-step process where the carboxyl group is first esterified (e.g., to a methyl ester) followed by acylation of the amino group with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comresearchgate.net

Once derivatized, the compound is analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from impurities based on its boiling point and interaction with the GC column. The mass spectrometer then fragments the molecule and detects the resulting ions, providing a mass spectrum that serves as a molecular fingerprint, confirming the identity and purity of the compound.

Table 4: Predicted GC-MS Fragmentation of Derivatized 2-Amino-3-fluoropropanoic acid (TMS Derivative)

| m/z (mass-to-charge ratio) | Putative Fragment Identity | Notes |

|---|---|---|

| 234 | [M-CH₃]⁺ | Loss of a methyl group from a TMS group. |

| 174 | [M-Si(CH₃)₃]⁺ | Loss of a trimethylsilyl group. |

| 146 | [COOTMS]⁺ | Fragment corresponding to the trimethylsilyl-ester group. |

| 117 | [Si(CH₃)₂=O-Si(CH₃)₃]⁺ | Common fragment from TMS derivatives. |

Data based on predicted fragmentation patterns for a related TMS-derivatized compound, 2-Amino-3-fluoropropanoic acid. The molecular ion (M⁺) itself may be of low abundance or absent.

Theoretical and Computational Studies on 3 Amino 2 Fluoropropanoic Acid, 2r

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are based on the fundamental principles of quantum physics and are used to determine the electronic structure and energy of a molecule. These calculations can predict a wide range of properties, from stable conformations to the nature of chemical bonds.

The biological function and interaction of a molecule are intrinsically linked to its three-dimensional shape. For a flexible molecule like (2R)-3-amino-2-fluoropropanoic acid, several conformations are possible due to rotation around its single bonds. Quantum mechanical calculations are employed to map the potential energy surface of the molecule, identifying the low-energy (and thus most probable) conformations.

This analysis involves systematically rotating the dihedral angles of the molecule's backbone (e.g., O=C-C-N, C-C-N-H) and calculating the corresponding energy for each geometry. The results generate a conformational energy landscape, which highlights the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. Key factors influencing conformational preference include:

Steric Hindrance : Repulsion between bulky groups favors staggered conformations where atoms are farthest apart.

Intramolecular Hydrogen Bonding : The formation of a hydrogen bond between the carboxylic acid group and the amino group can stabilize certain folded conformations.

Gauche Effect : The presence of the highly electronegative fluorine atom can lead to a preference for a gauche conformation, where the fluorine atom and the amino or carboxyl group are in proximity, contrary to what would be expected from sterics alone.

While specific energy landscape data for (2R)-3-amino-2-fluoropropanoic acid is not prominently available in published literature, these are the foundational principles that would guide such a theoretical investigation.

The introduction of a fluorine atom into an amino acid has profound effects on its electronic properties. mdpi.com QM methods are used to analyze these effects in detail. The carbon-fluorine (C-F) bond is highly polarized due to fluorine's extreme electronegativity. This creates a strong bond dipole and significantly alters the local electronic environment.

Techniques such as Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution, revealing a partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This polarization influences the entire molecule:

It increases the acidity of the α-proton (the hydrogen on the same carbon as the fluorine).

It affects the pKa values of both the amino and carboxylic acid groups. mdpi.com

It creates a distinct molecular electrostatic potential map, which governs how the molecule interacts with its environment, including water molecules and enzyme active sites.

Understanding the electronic structure of the C-F bond is crucial for explaining the unique biochemical behavior of fluorinated amino acids compared to their non-fluorinated counterparts. mdpi.com

Molecular Dynamics Simulations

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. This provides a dynamic picture of the molecule's behavior.

MD simulations model (2R)-3-amino-2-fluoropropanoic acid within a simulated environment, typically a box of water molecules, to mimic physiological conditions. ua.pt By solving Newton's equations of motion for every atom in the system, MD tracks the trajectory of the molecule over a period ranging from nanoseconds to microseconds. mdpi.com

These simulations can reveal:

Solvation Structure : How water molecules arrange themselves around the amino acid, forming hydrogen bonds with the polar amino and carboxyl groups.

Hydrogen Bond Dynamics : The formation and breaking of hydrogen bonds between the amino acid and surrounding water molecules, which is critical for its solubility and stability.

Translational and Rotational Motion : The calculation of diffusion coefficients, which describe how the molecule moves through the solution.

Interactions in Crowded Environments : In more complex simulations, the behavior can be studied in the presence of other molecules, such as ions or macromolecules, to mimic a cellular cytoplasm. nih.gov

These dynamic insights complement the static picture from QM calculations, providing a more complete understanding of how the molecule behaves in a real-world biological context.

In Silico Modeling of Enzyme-Substrate Interactions

A primary application of computational modeling is to understand how a molecule like (2R)-3-amino-2-fluoropropanoic acid interacts with biological targets, such as enzymes. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com For (2R)-3-amino-2-fluoropropanoic acid, this can be used to model its interaction with an enzyme active site.

One relevant study identified that a rat liver enzyme, L-alanine-glyoxylate aminotransferase II, can catalyze the elimination of fluoride (B91410) from the racemic mixture of α-fluoro-β-alanine. nih.gov Docking simulations could be used to place the (2R)- enantiomer into the 3D crystal structure of this enzyme. The simulation would predict a binding pose and a scoring function would estimate the binding affinity. This analysis reveals key intermolecular interactions, such as:

Hydrogen bonds between the amino acid's carboxylate/amino groups and polar residues in the enzyme's active site (e.g., Arginine, Threonine). nih.govmdpi.com

Electrostatic interactions driven by the polarized C-F bond.

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more quantitative estimate of binding strength. These theoretical binding energies can then be correlated with experimentally determined kinetic parameters like the Michaelis constant (Km) and catalytic rate (kcat). nih.gov

A study on the enzymatic defluorination of (R,S)-α-fluoro-β-alanine provided kinetic parameters for both enantiomers, showing the enzyme has a preference for the (R)- form. nih.gov

Computational methods, such as Density Functional Theory (DFT), are frequently employed to investigate the intricacies of chemical reactions. frontiersin.orgscirp.orgresearchgate.net These studies can elucidate the electronic structure of molecules and map out the potential energy surfaces of reactions, thereby identifying transition states and reaction intermediates. This allows for the prediction of the most likely reaction pathways, the calculation of activation energies, and the determination of reaction kinetics.

In the context of (2R)-3-amino-2-fluoropropanoic acid, theoretical studies could provide valuable insights into its chemical behavior. For instance, computational analysis could predict how the fluorine atom and the amino group influence the acidity of the carboxylic acid and the nucleophilicity of the nitrogen atom. Furthermore, such studies could model its interactions with biological macromolecules, such as enzymes, to predict potential metabolic pathways or mechanisms of action.

Although detailed research findings on the predicted reaction mechanisms of this specific compound are not currently published, the principles of computational chemistry provide a robust framework for such investigations. Future research in this area would be invaluable for a deeper understanding of the chemical properties of (2R)-3-amino-2-fluoropropanoic acid.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-3-amino-2-fluoropropanoic acid, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The compound can be synthesized via asymmetric hydrogenation of fluorinated α,β-unsaturated esters or enzymatic resolution of racemic mixtures. For example, chiral auxiliaries like Fmoc-protected intermediates (as seen in fluorinated phenylalanine derivatives ) can ensure enantiomeric excess. Reaction temperature (e.g., 22°C for HCl-mediated steps ) and solvent polarity significantly affect stereoselectivity. Monitoring via chiral HPLC or circular dichroism (CD) spectroscopy is critical to confirm (2R)-configuration .

Q. How does fluorine substitution at the C2 position influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Data-Driven Analysis : Fluorine’s electronegativity increases acidity at the α-carboxylic group (pKa ~2.1 vs. ~2.3 for non-fluorinated analogs) and stabilizes the β-amino group. This enhances hydrogen-bonding capacity, as shown in crystallographic studies of related fluoropropanoates . Table 1 summarizes key differences:

| Property | (2R)-3-Amino-2-fluoropropanoic Acid | Non-Fluorinated Analog |

|---|---|---|

| Melting Point (°C) | 188–196 (decomp.) | 182–184 |

| LogP (Octanol-Water) | -1.2 (calculated) | -0.8 |

Q. What analytical techniques are optimal for characterizing enantiomeric purity and structural integrity?

- Best Practices : Use a combination of:

- NMR : -NMR to confirm fluorine environment (δ ~-120 ppm for C-F ).

- HPLC : Chiral columns (e.g., Chirobiotic T) with mobile phases containing 0.1% trifluoroacetic acid (TFA) to resolve (2R) and (2S) enantiomers .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (theoretical m/z: 136.04) and rule out degradation products .

Advanced Research Questions

Q. How can computational modeling predict the interaction of (2R)-3-amino-2-fluoropropanoic acid with biological targets, such as enzymes or transporters?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (PubChem CID: [refer to fluorinated analogs in ]). Fluorine’s van der Waals radius (1.47 Å) and electronegativity alter binding affinity to active sites. For example, in γ-aminobutyric acid (GABA) transporters, fluorine at C2 may disrupt hydrogen-bond networks, reducing uptake efficiency by ~40% compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated amino acids in cell-based assays?

- Critical Analysis : Discrepancies often arise from:

- Purity : Trace metal contaminants (e.g., from synthesis catalysts) can artificially inflate cytotoxicity. Use ICP-MS to quantify metals .

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. SH-SY5Y) with standardized protocols for uptake and metabolism .

- Example : A study showing 50% inhibition of a kinase by (2R)-3-amino-2-fluoropropanoic acid may conflict due to differences in assay pH (fluorine’s pKa sensitivity) or buffer composition.

Q. How can isotopic labeling (e.g., or ) enhance metabolic tracking of this compound in vivo?

- Experimental Design : Synthesize -labeled analogs via nucleophilic substitution of precursor tosylates. In vivo PET imaging in rodent models reveals rapid renal clearance (t ~30 min) and limited blood-brain barrier penetration, contrasting with non-fluorinated analogs . Quantify metabolites using LC-MS/MS with stable isotope internal standards .

Methodological Challenges and Solutions

Q. Why does recrystallization of (2R)-3-amino-2-fluoropropanoic acid often yield low recovery, and how can this be mitigated?

- Troubleshooting : Low recovery (~30%) stems from high aqueous solubility. Switch to mixed solvents (e.g., ethanol/water, 7:3 v/v) at 4°C to improve yield to ~65% . Additives like ammonium sulfate can "salt out" the compound without affecting chirality .

Q. What are the safety and handling protocols for this compound, given its potential reactivity?

- Safety Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.